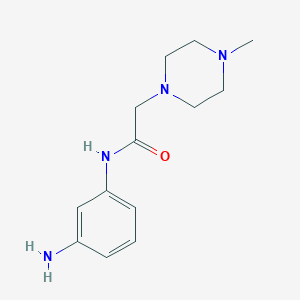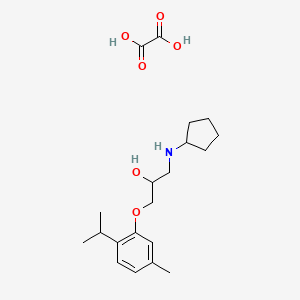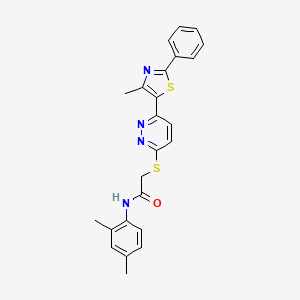
3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one, also known as Idebenone, is a synthetic analog of Coenzyme Q10. It is a potent antioxidant that has been used in various scientific research studies due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one has been extensively studied for its potential therapeutic properties. It has been shown to have neuroprotective effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been studied for its potential use in the treatment of cardiovascular diseases, mitochondrial disorders, and skin aging.
Mecanismo De Acción
3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one acts as a potent antioxidant by scavenging free radicals and reducing oxidative stress. It also enhances mitochondrial function by increasing ATP production and reducing reactive oxygen species production. Additionally, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to improve cardiac function in animal models of heart failure. In addition, 3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one has been shown to improve skin aging by reducing the appearance of fine lines and wrinkles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also readily available for purchase from various chemical suppliers. However, 3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on 3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one. One area of interest is its potential use in the treatment of mitochondrial disorders, such as Leber's hereditary optic neuropathy. Another area of interest is its potential use in the treatment of skin cancer, as it has been shown to have anti-cancer properties in vitro. Additionally, further research is needed to determine the optimal dosing and administration of 3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one in various therapeutic applications.
Métodos De Síntesis
3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one is synthesized from 2,5-dihydroxybenzoic acid via a multi-step process. The first step involves the conversion of 2,5-dihydroxybenzoic acid to 2,5-dimethoxybenzoic acid. This intermediate is then reacted with ethyl acetoacetate to form 2-(2,5-dimethoxyphenyl)-3-methylbut-2-enoic acid. The final step involves the cyclization of this intermediate to form 3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one.
Propiedades
IUPAC Name |
3-[2-(2,5-dihydroxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c17-9-5-6-13(18)12(7-9)14(19)8-15-10-3-1-2-4-11(10)16(20)21-15/h1-7,15,17-18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRONYLPOWYEXRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)CC(=O)C3=C(C=CC(=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(3-Methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine;phosphoric acid](/img/structure/B3008096.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide](/img/structure/B3008097.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide](/img/structure/B3008098.png)
![N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)thiophene-2-sulfonamide](/img/structure/B3008103.png)
![2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B3008105.png)







![1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B3008117.png)